molecular formula C16H31BrO B14335405 16-Bromohexadec-9-en-1-ol CAS No. 106051-38-1

16-Bromohexadec-9-en-1-ol

Cat. No.: B14335405
CAS No.: 106051-38-1
M. Wt: 319.32 g/mol
InChI Key: OYBYSGISSWQQNS-UHFFFAOYSA-N
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Description

16-Bromohexadec-9-en-1-ol is a long-chain fatty alcohol with a bromine atom attached to the sixteenth carbon and a double bond between the ninth and tenth carbons. This compound is of interest due to its unique structure, which combines the properties of both an alcohol and an alkene, making it versatile in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Bromohexadec-9-en-1-ol typically involves the bromination of hexadec-9-en-1-ol. One common method is the addition of bromine to the double bond of hexadec-9-en-1-ol in the presence of a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified through distillation or recrystallization .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

16-Bromohexadec-9-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

16-Bromohexadec-9-en-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cell membrane structure and function.

    Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.

    Industry: Utilized in the production of surfactants and emulsifiers.

Mechanism of Action

The mechanism of action of 16-Bromohexadec-9-en-1-ol involves its interaction with cellular membranes. The compound can integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. The bromine atom and the double bond play crucial roles in these interactions, making the compound effective in modulating membrane properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

16-Bromohexadec-9-en-1-ol is unique due to the presence of both a bromine atom and a double bond. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in various fields of research and industry .

Properties

CAS No.

106051-38-1

Molecular Formula

C16H31BrO

Molecular Weight

319.32 g/mol

IUPAC Name

16-bromohexadec-9-en-1-ol

InChI

InChI=1S/C16H31BrO/c17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18/h1,3,18H,2,4-16H2

InChI Key

OYBYSGISSWQQNS-UHFFFAOYSA-N

Canonical SMILES

C(CCCCO)CCCC=CCCCCCCBr

Origin of Product

United States

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